N-(2-acetamidoethyl)-4-aminobenzamide
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Overview
Description
N-(2-acetamidoethyl)-4-aminobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group attached to an ethyl chain, which is further connected to a benzamide structure
Mechanism of Action
Target of Action
For instance, a compound named RU82209 has been found to target the Proto-oncogene tyrosine-protein kinase Src . Another compound, S-(2-Acetamidoethyl) hexadecanethioate, has been found to target Enoyl-[acyl-carrier-protein] reductase . These targets play crucial roles in cellular signaling and metabolic processes.
Biochemical Pathways
For example, advanced glycation end products (AGEs), which can be inhibited by compounds like ALT-946, are involved in various pathological processes, including inflammation, apoptosis, and autophagy .
Pharmacokinetics
Similar compounds like poly[n-(2-acetamidoethyl)acrylamide] (paae) have been found to exhibit high stability in acidic or high ionic strength solution, suggesting potential bioavailability .
Result of Action
For instance, ALT-946, an inhibitor of AGEs, has been found to improve renal function in experimental diabetes .
Action Environment
The action of N-(2-acetamidoethyl)-4-aminobenzamide can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the stability and activity of the compound . Additionally, the presence of other molecules in the environment can also influence the compound’s action through competitive or cooperative interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-aminobenzamide typically involves the reaction of 4-aminobenzoic acid with 2-acetamidoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as carbodiimides, which facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-4-aminobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-acetamidoethyl)-4-aminobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetamidoethyl) hydrazine carboximidamide hydrochloride
- 1,2-bis(2-acetamidoethyl) diaziridine
- 3,3-diethyldiaziridine
Uniqueness
N-(2-acetamidoethyl)-4-aminobenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
N-(2-acetamidoethyl)-4-aminobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBXFZZGNNXJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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